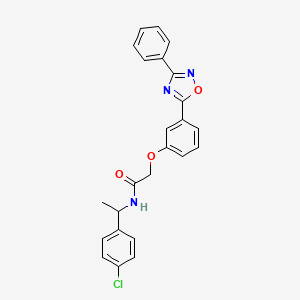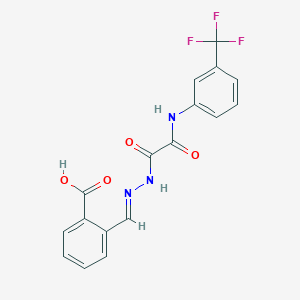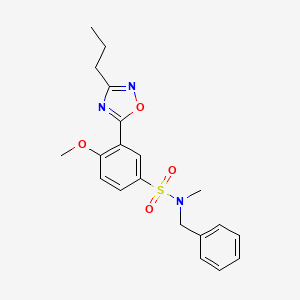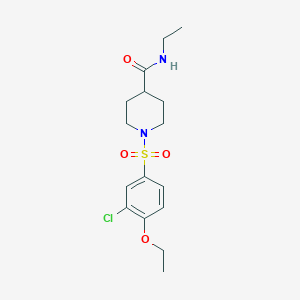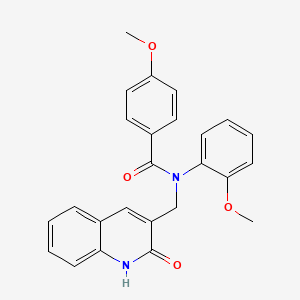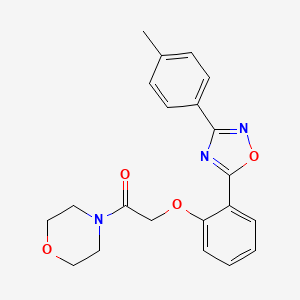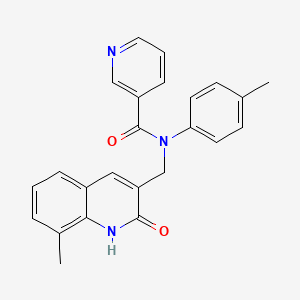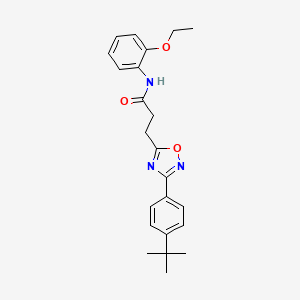
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide, commonly known as TBOA, is a potent and selective inhibitor of glutamate transporters. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. In
Wirkmechanismus
TBOA selectively inhibits the excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, TBOA increases the extracellular concentration of glutamate, leading to enhanced synaptic transmission. This mechanism of action has been shown to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, which enhances synaptic transmission. TBOA has also been shown to improve cognitive function in animal models of neurological disorders. Additionally, TBOA has been shown to have neuroprotective effects in animal models of stroke and ischemia.
Vorteile Und Einschränkungen Für Laborexperimente
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of EAATs, making it a valuable tool for studying the role of glutamate transporters in neurological disorders. However, TBOA has some limitations for lab experiments. It has a short half-life, which can make it difficult to administer in animal models. Additionally, TBOA can have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for TBOA research. One area of interest is the potential therapeutic applications of TBOA in neurological disorders. Further studies are needed to determine the optimal dosage and administration of TBOA for these conditions. Another area of interest is the development of more potent and selective inhibitors of EAATs. These inhibitors could have even greater therapeutic potential than TBOA. Finally, further studies are needed to fully understand the biochemical and physiological effects of TBOA and its potential off-target effects.
Conclusion
In conclusion, TBOA is a potent and selective inhibitor of glutamate transporters that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. Its ability to enhance synaptic transmission and improve cognitive function has been demonstrated in animal models of neurological disorders. Further research is needed to determine the optimal dosage and administration of TBOA for these conditions and to fully understand its biochemical and physiological effects.
Synthesemethoden
TBOA can be synthesized through a multistep process involving the reaction of 4-tert-butylbenzohydrazide with ethyl acetoacetate, followed by cyclization with phosphoryl chloride and finally, reaction with 2-ethoxybenzoyl chloride. The product is then purified through column chromatography to obtain TBOA in its pure form.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and ischemia. It has been shown to increase the extracellular concentration of glutamate, a neurotransmitter that plays a crucial role in the central nervous system. TBOA's ability to inhibit glutamate transporters has been shown to enhance synaptic transmission and improve cognitive function in animal models of neurological disorders.
Eigenschaften
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-5-28-19-9-7-6-8-18(19)24-20(27)14-15-21-25-22(26-29-21)16-10-12-17(13-11-16)23(2,3)4/h6-13H,5,14-15H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLAGWTUSORJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

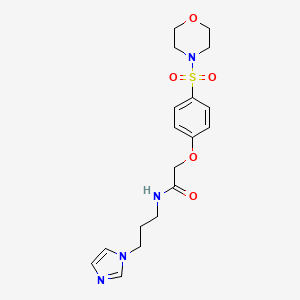
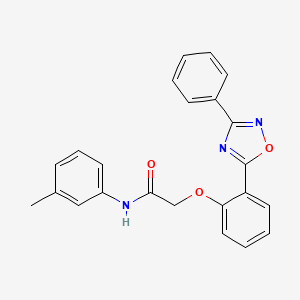
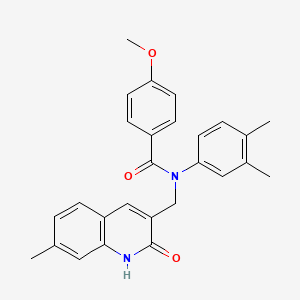
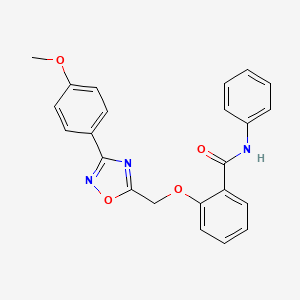
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)

